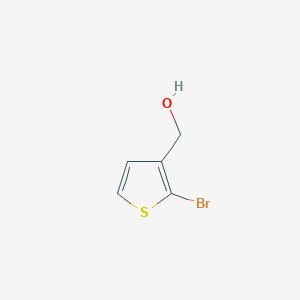

(2-Bromothiophen-3-YL)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromothiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-4(3-7)1-2-8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJYRNFSHPAZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499804 | |

| Record name | (2-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70260-16-1 | |

| Record name | (2-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromothiophen-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-Bromothiophen-3-YL)methanol

Introduction

(2-Bromothiophen-3-YL)methanol is a sulfur-containing heterocyclic compound that serves as a valuable building block in organic synthesis. Its thiophene core, substituted with both a bromo and a hydroxymethyl group, offers multiple reactive sites for the construction of more complex molecules. This unique structural arrangement makes it a significant intermediate in the development of novel pharmaceutical agents and functional materials. Thiophene derivatives are of particular interest in medicinal chemistry as the thiophene ring is often considered a bioisostere of a benzene ring, potentially offering similar biological activity with modified physicochemical properties.[1]

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Understanding these properties is of paramount importance for researchers, scientists, and drug development professionals, as they directly influence key aspects of the development process, including reaction conditions, purification strategies, formulation design, and ultimately, the bioavailability and efficacy of a potential drug candidate.

Physicochemical Properties of this compound

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for accurate record-keeping, safety assessments, and theoretical modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrOS | [2] |

| Molecular Weight | 193.06 g/mol | [2] |

| CAS Number | 70260-16-1 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 142-145 °C at 18 Torr | ChemBK |

| Density (Predicted) | 1.772 g/cm³ | ChemBK |

| Solubility | Soluble in many organic solvents. | [1] |

Significance of Physical Properties in a Drug Development Context

The physical properties of an active pharmaceutical ingredient (API) or a key intermediate like this compound are critical determinants of its suitability for therapeutic applications.

-

Solubility: The solubility of a compound in both aqueous and organic media is a crucial factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound's solubility dictates its bioavailability and the choice of formulation strategies. Thiophene and its derivatives are generally soluble in organic solvents like ether and alcohol but insoluble in water.[3]

-

Boiling and Melting Points: These properties are indicators of the purity of a substance. For a liquid compound like this compound, the boiling point is a key parameter for purification by distillation.

-

Density: While not always a critical parameter for biological activity, density is an important physical constant for a compound and can be useful for process scale-up and manufacturing.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely available in the public domain, we can predict the expected spectroscopic features based on its chemical structure. This predictive analysis is a valuable tool for structural verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

Thiophene Ring Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.0 ppm) for the two protons on the thiophene ring. These would likely appear as doublets due to coupling with each other.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the two protons of the methylene group attached to the hydroxyl function. This signal would likely appear in the region of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton. Its chemical shift can vary depending on the concentration and solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Thiophene Ring Carbons: Four distinct signals are expected for the four carbon atoms of the thiophene ring. The carbon atom attached to the bromine (C2) and the carbon attached to the hydroxymethyl group (C3) would be significantly influenced by these substituents. The other two thiophene carbons (C4 and C5) would also have characteristic chemical shifts.

-

Methylene Carbon (-CH₂OH): A single signal is expected for the carbon of the methylene group, typically in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

-

C-H Stretch (aromatic): Absorption bands in the region of 3000-3100 cm⁻¹ are expected for the C-H stretching vibrations of the thiophene ring.

-

C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ is anticipated for the C-O stretching vibration of the primary alcohol.

-

C-Br Stretch: A weaker absorption band in the fingerprint region, typically below 800 cm⁻¹, would correspond to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom.

Experimental Protocols for Physical Property Determination

The following are standard, detailed methodologies for the experimental determination of key physical properties of a liquid compound like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Materials:

-

Thiele tube or a small beaker with heating oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.

-

Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the assembly in the Thiele tube or beaker containing heating oil, making sure the sample is fully immersed.

-

Gently heat the side arm of the Thiele tube or the beaker.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Diagram 1: Workflow for Boiling Point Determination.

Determination of Density

Principle: Density is the mass of a substance per unit volume (ρ = m/V).

Materials:

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

Carefully clean and dry the pycnometer or graduated cylinder.

-

Weigh the empty container on an analytical balance and record its mass (m₁).

-

Fill the container with this compound to a known volume (V). If using a pycnometer, fill it completely.

-

Weigh the container with the liquid and record the mass (m₂).

-

Measure the temperature of the liquid.

-

Calculate the mass of the liquid: m = m₂ - m₁.

-

Calculate the density: ρ = m / V.

Diagram 2: Workflow for Density Determination.

Conclusion

This compound is a key synthetic intermediate with physical properties that are of significant interest to the scientific and drug development communities. This guide has provided a consolidated overview of its known physicochemical characteristics, alongside a predictive analysis of its spectroscopic profile. The detailed experimental protocols for determining its boiling point and density offer a practical framework for its characterization. A thorough understanding and experimental verification of these physical properties are essential for the successful application of this compound in the synthesis of novel compounds with potential therapeutic or material science applications.

References

(2-Bromothiophen-3-YL)methanol CAS number 70260-16-1

An In-depth Technical Guide to (2-Bromothiophen-3-YL)methanol (CAS: 70260-16-1): Synthesis, Reactivity, and Applications

Introduction

This compound, registered under CAS number 70260-16-1, is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with a bromine atom at the 2-position and a hydroxymethyl group at the 3-position, makes it a versatile and valuable building block in organic synthesis. The thiophene core is a well-recognized bioisostere for benzene and is present in numerous approved pharmaceuticals.[1][2] The strategic placement of the reactive bromine atom and the nucleophilic/modifiable hydroxymethyl group allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, spectroscopic characterization, key chemical transformations, and applications, with an emphasis on the underlying principles that guide experimental design and execution.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. This compound is typically a colorless to pale yellow liquid or solid, soluble in many common organic solvents.[3][4]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 70260-16-1 | [5] |

| Molecular Formula | C₅H₅BrOS | [5] |

| Molecular Weight | 193.06 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid/solid | [4][6] |

| Boiling Point | 265.5 ± 25.0 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [7] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [8] |

| Synonyms | (2-Bromo-3-thienyl)methanol, 2-Bromothiophene-3-methanol | [5] |

Table 2: GHS Hazard and Safety Information

Safe handling is paramount. The compound is classified as harmful and an irritant. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[9][10]

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [11] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [11] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [11] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [11] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [11] |

| Precautionary Statements | P261, P280, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

Part 2: Synthesis and Characterization

The synthesis of this compound is not trivial due to the need for regioselectivity. A common and reliable laboratory-scale approach involves the selective reduction of the corresponding aldehyde, 2-bromo-3-thiophenecarboxaldehyde. This precursor is more readily accessible through established methods.

Primary Synthetic Route: Reduction of 2-bromo-3-thiophenecarboxaldehyde

The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic chemistry. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is the preferred reagent for this synthesis due to its selectivity for aldehydes and ketones, its tolerance of a wide range of functional groups, and its operational simplicity and safety compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves as a proton source for the workup.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-thiophenecarboxaldehyde (1.0 eq).

-

Dissolution: Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M solution) and cool the flask to 0 °C in an ice-water bath. The low temperature helps to control the exothermicity of the reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes. The slight excess of NaBH₄ ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

-

Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 1 M HCl to neutralize the solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude alcohol by column chromatography on silica gel to afford pure this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 70260-16-1 CAS Manufactory [m.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. 70260-16-1|this compound|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. echemi.com [echemi.com]

- 11. 70260-16-1 | this compound | Bromides | Ambeed.com [ambeed.com]

An In-depth Technical Guide to (2-Bromothiophen-3-YL)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromothiophen-3-YL)methanol is a pivotal heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom and a versatile hydroxymethyl group on a thiophene scaffold, make it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant role as an intermediate in the development of novel therapeutic agents, exploring the biological activities and associated signaling pathways of its derivatives. Detailed experimental protocols and workflow visualizations are included to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 193.06 g/mol .[1] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 193.06 g/mol | [1] |

| Molecular Formula | C5H5BrOS | [1] |

| CAS Number | 70260-16-1 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 53-53.5 °C | [2] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [3] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The protons on the carbon adjacent to the oxygen are expected in the 3.4-4.5 ppm region. The hydroxyl proton signal is often a broad singlet and its position can vary.[4] |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the thiophene ring and the carbon of the hydroxymethyl group. |

| IR Spectroscopy | A strong and broad O-H stretching band in the region of 3300-3400 cm⁻¹ and a strong C-O stretching band around 1000-1200 cm⁻¹.[4] |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns, including alpha cleavage and dehydration.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often involving the bromination of a suitable thiophene precursor followed by functional group manipulation. Below is a plausible and detailed experimental protocol for its synthesis.

Synthesis of this compound from 3-Thiophenemethanol

This protocol involves the direct bromination of 3-thiophenemethanol.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-thiophenemethanol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Bromination: Dissolve N-bromosuccinimide (NBS) (1 equivalent) in THF. Add the NBS solution dropwise to the cooled solution of 3-thiophenemethanol over a period of 1-2 hours, while maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reactivity and Role in Organic Synthesis

This compound is a versatile intermediate due to its two reactive sites: the C-Br bond and the hydroxyl group.

-

Suzuki and Stille Cross-Coupling Reactions: The bromine atom at the 2-position of the thiophene ring is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

-

Etherification and Esterification: The primary alcohol functional group can readily undergo etherification or esterification reactions to introduce diverse side chains.

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing further avenues for functionalization.

Example Reaction: Suzuki Cross-Coupling

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Applications in Drug Discovery and Development

While this compound itself is not typically an active pharmaceutical ingredient, it is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Thiophene-containing compounds are known to exhibit a broad spectrum of pharmacological activities.

| Therapeutic Area | Example of Derivative Class | Biological Target/Activity | Reference |

| Neurodegenerative Diseases | Thiophene-based carboxamides | Acetylcholinesterase (AChE) inhibition | [5] |

| Infectious Diseases | Pyrazoline derivatives of thiophene | Antibacterial and antifungal activity | [6] |

| Oncology | Substituted thiophenes | Anticancer activity against various cell lines | [7] |

| Viral Infections | Thiophene-based entry inhibitors | Inhibition of Ebola virus entry | [8] |

Signaling Pathway Involvement: Acetylcholinesterase Inhibition

Derivatives of thiophene have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The thiophene moiety often serves as a scaffold to correctly position the pharmacophoric elements that interact with the active site of the AChE enzyme.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel organic materials and pharmaceuticals. Its well-defined reactivity allows for the strategic construction of complex molecular architectures. For researchers and scientists in drug development, this compound represents a key starting point for the exploration of new chemical entities targeting a range of diseases, from neurological disorders to infectious diseases and cancer. The methodologies and data presented in this guide are intended to support and streamline the use of this compound in innovative research endeavors.

References

- 1. 70260-16-1 CAS Manufactory [m.chemicalbook.com]

- 2. (4-Bromothiophen-3-yl)methanol | 70260-05-8 [sigmaaldrich.com]

- 3. 70260-16-1|this compound|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of (2-Bromothiophen-3-YL)methanol

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (2-Bromothiophen-3-YL)methanol, a valuable building block in the development of pharmaceuticals and functional materials. The document details experimental protocols, quantitative data, and reaction mechanisms to aid researchers and scientists in the effective synthesis of this target molecule.

Introduction

This compound is a substituted thiophene derivative featuring a bromine atom at the 2-position and a hydroxymethyl group at the 3-position. This substitution pattern makes it a versatile intermediate for further functionalization through cross-coupling reactions at the bromine-bearing carbon and various transformations of the primary alcohol. The strategic synthesis of this compound is crucial for the efficient construction of more complex molecular architectures. This guide will focus on the most prevalent and practical synthetic routes, including the reduction of a corresponding aldehyde and organometallic approaches.

Synthetic Pathways

The synthesis of this compound can be effectively achieved through several key methodologies. The most direct and widely utilized method is the reduction of 2-bromothiophene-3-carbaldehyde. Alternative routes involving Grignard reagents or organolithium intermediates offer additional synthetic flexibility, particularly when starting from different precursors.

Pathway 1: Reduction of 2-Bromothiophene-3-carbaldehyde

This is the most straightforward approach, involving the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[1]

Caption: Reduction of 2-bromothiophene-3-carbaldehyde to this compound.

Experimental Protocol:

A detailed experimental protocol for the reduction of 2-bromothiophene-3-carbaldehyde using sodium borohydride is provided below. This procedure is adapted from established methods for the reduction of aromatic aldehydes.[2][3]

Materials:

-

2-Bromothiophene-3-carbaldehyde

-

Ethanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromothiophene-3-carbaldehyde (1.0 eq) in ethanol (approximately 10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5]

Pathway 2: Grignard Reaction with a Formaldehyde Source

This pathway involves the formation of a Grignard reagent from a di-substituted thiophene, followed by its reaction with a formaldehyde source, such as paraformaldehyde. To synthesize this compound, the starting material would typically be 2,3-dibromothiophene. The difference in reactivity between the bromine atoms at the 2- and 3-positions can be exploited to achieve selective Grignard formation at the 3-position.

Caption: Synthesis of this compound via a Grignard reaction.

Experimental Protocol:

The following is a general procedure for the Grignard reaction, which can be adapted for the synthesis of the target molecule.[6]

Materials:

-

2,3-Dibromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for activation)

-

Paraformaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of 2,3-dibromothiophene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 2,3-dibromothiophene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add paraformaldehyde (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Pathway 3: Lithiation and Reaction with Formaldehyde

Similar to the Grignard route, this pathway involves the formation of a potent nucleophile via a metal-halogen exchange reaction, followed by quenching with an electrophile.[7] Using an organolithium reagent like n-butyllithium (n-BuLi) on 2,3-dibromothiophene can lead to selective lithiation at the 3-position, which can then react with formaldehyde.

References

- 1. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | MDPI [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Selective halogen migration reactions at mixed halothiophenes [ch.ic.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Profile of (2-Bromothiophen-3-YL)methanol

Abstract

This technical document provides a comprehensive overview of the spectroscopic characteristics of (2-Bromothiophen-3-YL)methanol (CAS No: 70260-16-1).[1] Due to the limited availability of experimentally derived spectra in public domains, this guide presents predicted data for mass spectrometry and an analysis of the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy based on the compound's molecular structure. Detailed, standardized experimental protocols for obtaining these spectra are also provided for researchers aiming to characterize this compound. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.

Introduction

This compound is a substituted thiophene derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a brominated thiophene ring and a primary alcohol functional group, gives rise to a unique spectroscopic signature. Accurate interpretation of its spectroscopic data is crucial for structure verification, purity assessment, and understanding its chemical reactivity. This guide consolidates the predicted spectroscopic data and outlines the methodologies for its empirical determination.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available, the following sections detail the predicted data based on computational models and the known spectroscopic behavior of related functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of this compound (C₅H₅BrOS) is 191.92445 Da.[2] The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.93173 |

| [M+Na]⁺ | 214.91367 |

| [M-H]⁻ | 190.91717 |

| [M+NH₄]⁺ | 209.95827 |

| [M+K]⁺ | 230.88761 |

| [M+H-H₂O]⁺ | 174.92171 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methylene protons of the methanol group, and the hydroxyl proton.

-

Thiophene Protons (H-4 and H-5): These two protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, typically between δ 6.5 and 8.0 ppm.

-

Methylene Protons (-CH₂OH): These protons are adjacent to the thiophene ring and the hydroxyl group. They are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet anywhere between δ 1.0 and 5.0 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-4, H-5 | 6.5 - 8.0 | Doublet (d) |

| -CH₂OH | 4.5 - 5.0 | Singlet (s) or Doublet (d) |

| -OH | 1.0 - 5.0 (variable) | Broad Singlet (br s) |

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon bearing the bromine (C-2) will be significantly influenced by the halogen's electronegativity. The other carbons (C-3, C-4, C-5) will appear in the typical aromatic region for thiophenes (δ 120-145 ppm).

-

Methylene Carbon (-CH₂OH): The carbon of the methanol group is expected to have a chemical shift in the range of δ 60-70 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thiophene C-2 | 110 - 125 |

| Thiophene C-3, C-4, C-5 | 120 - 145 |

| -CH₂OH | 60 - 70 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Br bonds, as well as vibrations from the thiophene ring.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (Thiophene Ring) | Stretching | 1400 - 1600 | Medium |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| C-Br | Stretching | 500 - 600 | Strong |

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Data Acquisition: The NMR spectra (¹H, ¹³C, and other relevant experiments like DEPT) are recorded on a high-field NMR spectrometer.[3]

-

¹H NMR: A standard proton experiment is run to obtain the ¹H spectrum. The data is processed with Fourier transformation, phasing, and baseline correction. The chemical shifts, multiplicities, coupling constants, and integrations of the signals are determined.

-

¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain a spectrum with singlets for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[5] A pressure clamp is applied to ensure good contact between the sample and the crystal.[5]

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to correct for atmospheric CO₂ and H₂O absorptions.[5]

-

Sample Scan: The infrared spectrum of the sample is then recorded. The instrument directs a beam of infrared radiation through the sample, and the detector measures the amount of radiation that is transmitted at each wavenumber.[5]

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a solid sample, it would first be dissolved in a suitable volatile solvent.[6]

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[7] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and observe the molecular ion more clearly.[8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[7]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic profile of this compound. While experimentally determined data is currently sparse in the public domain, the predicted mass spectrum and the expected NMR and IR characteristics offer a robust framework for researchers. The detailed experimental protocols included herein provide a standardized approach for the empirical characterization of this and other related organic compounds, facilitating consistency and comparability of data across different laboratories.

References

- 1. 70260-16-1 CAS Manufactory [m.chemicalbook.com]

- 2. PubChemLite - this compound (C5H5BrOS) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Spectroscopic Analysis of (2-Bromothiophen-3-YL)methanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (2-Bromothiophen-3-YL)methanol. Given the limited availability of specific experimental data for this compound in public literature, this guide combines predicted data, expected spectral characteristics based on analogous compounds, and detailed, generalized experimental protocols.

Chemical Properties and Structure

This compound is a substituted thiophene derivative with the chemical formula C₅H₅BrOS. It is typically a colorless to pale yellow liquid and is soluble in many organic solvents. Its structure is foundational for the synthesis of various pharmaceutical and materials science compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BrOS | - |

| Molecular Weight | 193.06 g/mol | - |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in many organic solvents | [1] |

| SMILES | C1=CSC(=C1CO)Br | - |

| InChIKey | BOJYRNFSHPAZBL-UHFFFAOYSA-N | - |

Mass Spectrometry Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.93173 |

| [M+Na]⁺ | 214.91367 |

| [M-H]⁻ | 190.91717 |

| [M+NH₄]⁺ | 209.95827 |

| [M+K]⁺ | 230.88761 |

| [M+H-H₂O]⁺ | 174.92171 |

| [M]⁺ | 191.92390 |

| [M]⁻ | 191.92500 |

Data sourced from PubChem.

NMR Spectroscopy Data

Experimental NMR spectra for this compound are not widely published. However, based on the analysis of similar substituted thiophene compounds, the expected chemical shifts for ¹H and ¹³C NMR are presented below. These values are estimates and may vary based on the solvent and experimental conditions.

Table 3: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | ~7.2 - 7.4 | d | ~5.5 |

| Thiophene H-4 | ~6.9 - 7.1 | d | ~5.5 |

| -CH₂OH | ~4.6 - 4.8 | s | - |

| -OH | Variable | br s | - |

Table 4: Expected ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene C-2 (C-Br) | ~110 - 115 |

| Thiophene C-3 (C-CH₂OH) | ~140 - 145 |

| Thiophene C-4 | ~125 - 128 |

| Thiophene C-5 | ~127 - 130 |

| -CH₂OH | ~60 - 65 |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for compounds such as this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). If TMS is not already in the solvent, it can be added as an internal standard.

-

Ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.

-

Transfer the solution into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

This compound sample

-

Volatile solvent (e.g., dichloromethane, methanol)

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., ~1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Set up the GC with an appropriate column and temperature program to ensure good separation and peak shape.

-

Set the MS to operate in EI mode. The standard electron energy is 70 eV.[2]

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the GC column before entering the MS ion source.

-

In the ion source, molecules are bombarded with electrons, leading to ionization and fragmentation.[2]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Due to the presence of bromine, look for a characteristic M+2 peak with nearly equal intensity.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation pattern serves as a "fingerprint" for the molecule.[2]

-

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a synthesized organic compound like this compound.

Caption: Analytical workflow for the characterization of this compound.

References

Commercial Availability of (2-Bromothiophen-3-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (2-Bromothiophen-3-YL)methanol (CAS No. 70260-16-1), a key building block in the synthesis of various pharmaceutical and medicinal compounds. This document details commercially available suppliers, their product specifications, and provides illustrative experimental protocols and potential applications in drug discovery, particularly in the context of kinase inhibition.

Physicochemical Properties

| Property | Value |

| CAS Number | 70260-16-1 |

| Molecular Formula | C₅H₅BrOS |

| Molecular Weight | 193.06 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Synonyms | (2-Bromo-3-thienyl)methanol, 2-Bromothiophene-3-methanol, 2-BROMO-3-HYDROXYMETHYL-THIOPHENE[1] |

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD/EUR/GBP) |

| Advanced Chemical Intermediates | RH-08D-002 | 95%+ | 1g, 5g, 10g | £106.00/1g, £369.00/5g, £663.00/10g[2] |

| Alchem Pharmtech, Inc. | - | 97+% | 1g, 10g, 100g, 1kg[1] | Contact for pricing |

| Matrix Scientific | - | 95%+ | - | Contact for pricing |

| BLD Pharm | - | - | - | Contact for pricing[3] |

| Synthonix Inc. | - | - | - | Contact for pricing[1] |

| A.J Chemicals | - | - | - | Contact for pricing[1] |

| Ambeed | - | - | - | Contact for pricing[4] |

| JHECHEM CO LTD | - | - | - | Contact for pricing[5] |

Experimental Protocols

Illustrative Synthesis of this compound

This synthesis would likely proceed via the bromination of a suitable thiophene precursor followed by functional group manipulation to introduce the methanol moiety. A possible, though not explicitly verified, route is outlined below.

Step 1: Synthesis of 3-Bromothiophene

The synthesis of the 3-bromo isomer requires a multi-step approach as direct bromination of thiophene is highly regioselective for the 2-position. A common method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[6]

-

Materials: Thiophene, Bromine, Chloroform, 2N Sodium Hydroxide, 95% Ethanol, Potassium Hydroxide, Zinc dust, Acetic Acid.

-

Procedure Outline:

-

Thiophene is reacted with an excess of bromine in chloroform to yield 2,3,5-tribromothiophene.[6]

-

The reaction mixture is worked up with sodium hydroxide and potassium hydroxide in ethanol.[6]

-

The resulting 2,3,5-tribromothiophene is then treated with zinc dust in acetic acid to selectively remove the bromine atoms at the 2 and 5 positions, yielding 3-bromothiophene.[6]

-

Step 2: Formylation of 3-Bromothiophene

-

Materials: 3-Bromothiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

-

Procedure Outline:

-

3-Bromothiophene is subjected to a Vilsmeier-Haack reaction using DMF and POCl₃ to introduce a formyl group at the 2-position, yielding 2-bromo-3-thiophenecarboxaldehyde.

-

Step 3: Reduction to this compound

-

Materials: 2-bromo-3-thiophenecarboxaldehyde, Sodium borohydride (NaBH₄), Methanol.

-

Procedure Outline:

-

The 2-bromo-3-thiophenecarboxaldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent like methanol.

-

The reaction is stirred at room temperature until completion, followed by an aqueous workup and extraction to isolate the final product, this compound.

-

Applications in Drug Discovery: Kinase Inhibition

Thiophene derivatives are recognized as important scaffolds in the design of kinase inhibitors for cancer therapy and other diseases.[7] The thiophene ring can act as a bioisosteric replacement for other aromatic systems and can form key interactions within the ATP-binding pocket of kinases.

Potential Role in JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating cellular responses to cytokines and growth factors.[8] Aberrant JAK-STAT signaling is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[8] Thiophene-based molecules have been investigated as inhibitors of JAK2, a key kinase in this pathway.[7]

This compound can serve as a versatile starting material for the synthesis of more complex thiophene derivatives designed to target the ATP-binding site of JAK2. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methanol group can be modified to introduce moieties that interact with specific residues in the kinase domain.

Below is a conceptual diagram illustrating the potential inhibitory action of a this compound-derived compound on the JAK-STAT signaling pathway.

Caption: Inhibition of the JAK-STAT signaling pathway.

Procurement Workflow

The acquisition of this compound for research purposes typically follows a standardized procurement process. The workflow diagram below outlines the key steps involved, from initial identification of need to final receipt and inventory management.

Caption: Chemical procurement workflow.

References

- 1. 70260-16-1 CAS Manufactory [m.chemicalbook.com]

- 2. 70260-16-1 | MFCD09025881 | (2-Bromo-thiophen-3-yl)-methanol | acints [acints.com]

- 3. 70260-16-1|this compound|BLD Pharm [bldpharm.com]

- 4. 70260-16-1 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

Purity and specifications of (2-Bromothiophen-3-YL)methanol

An In-depth Technical Guide on the Purity and Specifications of (2-Bromothiophen-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, specifications, and analytical methodologies for this compound (CAS No: 70260-16-1). This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Understanding its chemical and physical properties is crucial for its effective application in research and development.

Chemical and Physical Specifications

This compound is a substituted thiophene derivative. Its specifications are summarized below, based on data from various chemical suppliers and databases.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | (2-Bromo-3-thienyl)methanol, 2-Bromothiophene-3-methanol | [1][3] |

| CAS Number | 70260-16-1 | [1][2] |

| Molecular Formula | C₅H₅BrOS | [1][2] |

| Molecular Weight | 193.06 g/mol | [1][2][3] |

| MDL Number | MFCD09025881 | [2] |

| Property | Value | Source(s) |

| Purity | Typically ≥95-98% | [1][4][5] |

| Appearance | Solid | |

| Boiling Point | 265.5 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| Flash Point | 114.4 ± 23.2 °C | [3] |

| Refractive Index | 1.631 | [3] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [2] |

Experimental Protocols

The quality and purity of this compound are typically assessed and achieved through a combination of chromatographic and spectroscopic techniques.

Purification Protocol: Column Chromatography

A common method for purifying thiophene derivatives is column chromatography.

-

Preparation of the Column: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent like n-hexane.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system, typically a mixture of a non-polar solvent and a slightly more polar solvent. For related compounds, a mixture of dichloromethane (DCM) and n-hexane (e.g., a 2:8 ratio) has been used effectively.[6] The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.

-

Fraction Collection: Fractions are collected as the solvent passes through the column.

-

Analysis: The purity of each fraction is checked using Thin Layer Chromatography (TLC). Fractions containing the pure product are combined.

-

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

-

Recrystallization: For further purification, recrystallization from a suitable solvent such as n-hexane or ethanol can be performed.[6]

Analytical Methods for Quality Control

To confirm the identity and purity of this compound, the following analytical methods are standard. Suppliers often provide documentation such as Certificates of Analysis (CoA) with data from these techniques.[2][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any non-volatile or thermally unstable impurities. A reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water is commonly employed. The purity is calculated based on the area percentage of the main peak in the chromatogram.

-

Gas Chromatography-Mass Spectrometry (GC/MS): This technique is suitable for volatile compounds and provides information on both purity and molecular weight. The sample is vaporized and separated on a GC column, and the eluted components are detected by a mass spectrometer, which confirms the identity of the compound by its mass-to-charge ratio.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectrum provide a detailed fingerprint of the molecule's structure.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of the compound, which can be used to confirm its elemental composition.[9]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate common workflows and logical relationships in the synthesis, purification, and application of this compound.

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the quality control analysis of this compound.

Caption: Role of this compound as a versatile building block in drug discovery pipelines.

References

- 1. 70260-16-1 CAS Manufactory [m.chemicalbook.com]

- 2. 70260-16-1|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (4-Bromothien-3-yl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. env.go.jp [env.go.jp]

- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of (2-Bromothiophen-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for (2-Bromothiophen-3-YL)methanol (CAS No. 70260-16-1), a key intermediate in pharmaceutical and materials science research. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in the laboratory and during drug development processes.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. The presence of a bromine atom and a hydroxymethyl group on the thiophene ring influences its reactivity and toxicological profile. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 70260-16-1 | [1] |

| Molecular Formula | C5H5BrOS | |

| Molecular Weight | 193.06 g/mol | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 142-145 °C at 18 Torr265.5 ± 25.0 °C at 760 mmHg | [2][3] |

| Flash Point | 114.4 ± 23.2 °C | [4] |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.77 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

(Data compiled from multiple sources)[4]

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Procedures

A logical workflow for the safe handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Caption: A logical workflow for safely handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5] |

| Skin | Chemical-resistant gloves. Lab coat. | Dispose of contaminated gloves after use.[5] |

| Respiratory | If working outside a fume hood or with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is recommended. | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of vapor or mist.[5]

-

Wash hands thoroughly after handling.[6]

-

Use non-sparking tools and take precautionary measures against static discharges.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.

Experimental Protocols

A general protocol for a cross-coupling reaction involving a brominated thiophene is as follows. This is a representative example and must be adapted and risk-assessed for any specific application.

General Protocol for a Suzuki Cross-Coupling Reaction with a Brominated Thiophene

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated thiophene (1.0 eq.), the boronic acid derivative (1.2 eq.), a suitable base (e.g., K2CO3, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Caption: Immediate actions for different types of exposure to this compound.

First Aid Measures

A summary of first aid measures is provided in Table 4.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[8] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, sulfur oxides, and hydrogen bromide may be generated.[8]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[8]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance. Do not dispose of down the drain.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and a comprehensive risk assessment before use. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to (2-Bromothiophen-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2-Bromothiophen-3-YL)methanol, a key heterocyclic building block in organic synthesis and medicinal chemistry. It covers its chemical identity, physical properties, a detailed synthesis protocol, and its applications in research and drug development.

Chemical Identity and Synonyms

This compound is a substituted thiophene derivative. Thiophene and its analogues are recognized as "privileged structures" in medicinal chemistry due to their bioisosteric relationship with benzene rings and their diverse biological activities. This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

The most common synonyms for this compound include:

-

(2-Bromo-3-thienyl)methanol[1]

-

2-Bromothiophene-3-methanol[1]

-

2-BROMO-3-HYDROXYMETHYL-THIOPHENE[1]

-

(2-BROMOTHIEN-3-YL)METHANOL[1]

-

3-Thiophenemethanol, 2-bromo-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| CAS Number | 70260-16-1 |

| Molecular Formula | C₅H₅BrOS |

| Molecular Weight | 193.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C[2] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of its corresponding aldehyde, 2-bromo-3-thiophenecarboxaldehyde. A standard and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction Scheme:

Caption: Synthesis of this compound via reduction.

Detailed Experimental Protocol: Reduction of 2-Bromo-3-thiophenecarboxaldehyde

This protocol outlines a general procedure for the reduction of an aldehyde to an alcohol using sodium borohydride.[3]

Materials:

-

2-Bromo-3-thiophenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3-thiophenecarboxaldehyde (1 equivalent) in methanol (approximately 10 volumes). Place the flask in an ice bath and stir the solution.

-

Addition of Reducing Agent: To the cooled and stirring solution, slowly add sodium borohydride (1.2 equivalents) portion-wise. The addition should be controlled to maintain the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Workup:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Slowly quench the reaction by adding 1M HCl to neutralize the excess NaBH₄ and adjust the pH to ~6-7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the crude this compound can be further purified by flash column chromatography on silica gel.

-

Applications in Research and Drug Development

Thiophene derivatives are of significant interest to the pharmaceutical industry. The thiophene ring is a versatile scaffold that can be found in a number of approved drugs. This compound, with its reactive bromo and hydroxyl functionalities, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The bromine atom on the thiophene ring is well-suited for participation in various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.

-

Scaffold for Bioactive Molecules: The thiophene nucleus is a known pharmacophore. Derivatives of this compound can be synthesized and screened for a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from the precursor to the final product and its potential applications in drug discovery.

Caption: Workflow from synthesis to application in drug discovery.

References

An In-depth Technical Guide to the Structure and Isomers of (2-Bromothiophen-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and key data of (2-Bromothiophen-3-YL)methanol, a thiophene derivative of interest in medicinal chemistry and materials science. This document details the structural isomers, available physicochemical and spectroscopic data, and generalized experimental protocols for the synthesis and characterization of these compounds.

Core Structure and Isomerism